Methyl 5-bromobenzofuran-2-carboxylate
Description
Historical Context and Evolution of Benzofuran (B130515) Research
The journey of benzofuran chemistry began in the 19th century, with early research focusing on its isolation from natural sources and the elucidation of its fundamental structure and reactivity. Initially extracted from coal tar, benzofuran itself was identified as an oily chemical compound. researchgate.net The first synthesis of benzofuran was achieved from coumarin, which led to its alternative name, coumarone. researchgate.net Early investigations were primarily concerned with understanding the basic chemical properties of this novel heterocyclic system.
Over the decades, the field has evolved dramatically. The initial descriptive chemistry has given way to the development of sophisticated synthetic methodologies, allowing for the precise and efficient construction of complex benzofuran derivatives. nih.gov This has been driven by the discovery of a multitude of naturally occurring benzofurans with potent biological activities, which in turn has spurred further research into their synthesis and medicinal applications. nih.gov Modern benzofuran research is characterized by a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and a deep understanding of biological systems to design and develop new therapeutic agents. bohrium.com
Importance of the Benzofuran Scaffold in Natural Products and Medicinal Chemistry
The benzofuran nucleus is a recurring motif in a wide variety of natural products, isolated from an array of plant species. researchgate.netnih.gov These naturally occurring compounds exhibit a remarkable diversity of structures and biological functions, highlighting the evolutionary significance of this scaffold. The presence of the benzofuran core in these molecules is often crucial for their pharmacological effects. nih.gov
In the realm of medicinal chemistry, the benzofuran scaffold is considered a highly valuable framework for the design of new drugs. bohrium.comscilit.com Its rigid, planar structure and the presence of an oxygen atom provide unique electronic and steric properties that facilitate interactions with biological targets such as enzymes and receptors. bohrium.com This has led to the development of numerous synthetic benzofuran derivatives that have entered clinical use for a variety of conditions. The adaptability of the benzofuran ring system, which allows for substitution at multiple positions, provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of drug candidates. scilit.com
Table 1: Examples of Biologically Active Natural Products Containing the Benzofuran Scaffold
| Natural Product | Source | Biological Activity |
| Ailanthoidol | Zanthoxylum ailanthoides | Immunosuppressive, anticancer, antiviral, antioxidant, antifeedant, antifungal researchgate.net |
| Moracin D | Morus alba | Anti-inflammatory, antioxidant, apoptotic effects in cancer cells |
| Cicerfuran | Cicer spp. (chickpea) | Antibacterial, antifungal |
| Angelicin | Plants of the Apiaceae and Fabaceae families | Photosensitizing, antiproliferative |
| Xanthotoxin | Ammi majus | Photosensitizing, used in psoriasis treatment |
| Bergapten | Citrus bergamia (Bergamot) | Photosensitizing |
Overview of Substituted Benzofurans and Their Diverse Biological Applications
The versatility of the benzofuran scaffold is further demonstrated by the vast number of substituted derivatives that have been synthesized and evaluated for their biological activities. The introduction of different functional groups onto the benzofuran ring system can dramatically influence their physicochemical properties and their interactions with biological targets, leading to a wide spectrum of pharmacological effects. bohrium.comscilit.com
Substituted benzofurans have been reported to possess an impressive array of biological activities, including:
Antimicrobial Activity: Many benzofuran derivatives have shown potent activity against a range of bacteria and fungi, making them promising candidates for the development of new antibiotics and antifungal agents. scilit.com
Anticancer Activity: The benzofuran scaffold is a key component of several compounds with significant antitumor properties. These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival. nih.govnih.gov
Anti-inflammatory Activity: Certain substituted benzofurans have demonstrated potent anti-inflammatory effects, suggesting their potential for the treatment of inflammatory disorders.
Antiviral Activity: The benzofuran nucleus has been incorporated into molecules with activity against various viruses, including HIV. researchgate.net
Enzyme Inhibition: Benzofuran derivatives have been designed to inhibit a variety of enzymes, such as tyrosinase and aromatase, which are implicated in various diseases. scilit.com
Receptor Agonism and Antagonism: The structural features of benzofurans allow them to act as either agonists or antagonists at various receptors, highlighting their potential in modulating cellular signaling. scilit.com
Table 2: Selected Clinically Used Drugs Featuring the Benzofuran Scaffold
| Drug Name | Therapeutic Category |
| Amiodarone | Antiarrhythmic researchgate.net |
| Bufuralol | Beta-blocker nih.gov |
| Benzarone | Vasoprotective researchgate.net |
| Griseofulvin | Antifungal researchgate.net |
Rationale for Investigating Methyl 5-bromobenzofuran-2-carboxylate and Related Structures
The specific focus on This compound stems from its strategic importance as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. The rationale for its investigation is multifaceted and is rooted in the established principles of medicinal chemistry and drug design.
Secondly, the methyl carboxylate group at the 2-position serves as a key functional handle for further chemical modifications. This ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of other functional groups, such as amides, hydrazides, or more complex heterocyclic systems. This allows for the systematic exploration of the structure-activity relationships (SAR) of derivatives synthesized from this intermediate. By modifying the 2-position, chemists can investigate how changes in size, shape, and electronic properties of this substituent impact the biological activity of the resulting compounds.
Therefore, the investigation of this compound is not necessarily focused on its intrinsic biological activity, but rather on its utility as a foundational building block for the creation of libraries of novel benzofuran derivatives. The strategic placement of the bromo and methyl carboxylate substituents provides a powerful platform for the development of new therapeutic agents with a wide range of potential applications, leveraging the well-established pharmacological importance of the benzofuran scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDBMDNRQQDSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347342 | |
| Record name | methyl 5-bromobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-36-4 | |
| Record name | methyl 5-bromobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-1-benzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Transformations and Derivatization of Methyl 5 Bromobenzofuran 2 Carboxylate
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom attached to the C-5 position of the benzofuran (B130515) ring can potentially be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile attacks an aromatic ring, displacing a leaving group, in this case, the bromide ion.
The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient (electrophilic) to undergo nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. dntb.gov.ua For the reaction to occur, the EWG must be positioned ortho or para to the leaving group to effectively stabilize this negatively charged intermediate through resonance. dntb.gov.ua
In the case of Methyl 5-bromobenzofuran-2-carboxylate, the methoxycarbonyl group (-COOCH₃) at the C-2 position acts as an electron-withdrawing group. This group helps to delocalize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, thereby activating the substrate for potential nucleophilic substitution at the C-5 bromine position. While the general principles of SNAr reactions suggest that this transformation is possible under appropriate conditions with strong nucleophiles, specific examples detailing this reaction for this compound were not prominent in the surveyed literature.
Cross-Coupling Reactions for Functionalization at the 5-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for functionalizing the C-5 position of this compound. The bromine atom serves as an excellent handle for these transformations.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction has been successfully applied to this compound to synthesize a range of 5-arylbenzofuran-2-carboxylate derivatives.
In a notable study, the Suzuki cross-coupling of this compound with various substituted arylboronic acids was investigated using a 2-quinolinealdoxime-Pd(II) complex as a precatalyst. wikipedia.orgnih.gov The reactions were carried out under microwave irradiation, which often leads to shorter reaction times and higher yields. Using just 0.1 mol% of the palladium complex with cesium carbonate (Cs₂CO₃) as the base in toluene, the desired 5-arylbenzofuran-2-carboxylates were obtained in high yields. wikipedia.org
For example, the coupling with 4-chlorophenylboronic acid resulted in a 96% isolated yield of Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate after only 25 minutes of microwave irradiation. wikipedia.org The methodology proved effective for a variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, demonstrating the robustness of this approach for derivatizing the 5-position of the benzofuran core. wikipedia.org
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Time (min) | Yield (%) |
| 1 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 25 | 96 |
| 2 | 4-Fluorophenylboronic acid | Methyl 5-(4-fluorophenyl)benzofuran-2-carboxylate | 25 | 95 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)benzofuran-2-carboxylate | 20 | 98 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 30 | 92 |
| 5 | 3-Methoxyphenylboronic acid | Methyl 5-(3-methoxyphenyl)benzofuran-2-carboxylate | 35 | 90 |
| 6 | 2-Methoxyphenylboronic acid | Methyl 5-(2-methoxyphenyl)benzofuran-2-carboxylate | 40 | 85 |
Table 1: Examples of Suzuki-Miyaura cross-coupling reactions of this compound with various arylboronic acids. Data sourced from reference wikipedia.org.
Modifications of the Ester Group and Benzofuran-2-carboxylic Acid Derivatives
The methyl ester at the C-2 position is another key site for chemical modification, providing a gateway to a wide range of functional groups and heterocyclic systems. Common transformations include hydrolysis to the carboxylic acid, amidation, and conversion to the corresponding carbohydrazide, which is a versatile precursor for various nitrogen-containing heterocycles.
A fundamental transformation of the methyl ester is its conversion to 5-bromobenzofuran-2-carbohydrazide. This is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine hydrate (N₂H₄·H₂O). This reaction is a standard and efficient method for preparing acid hydrazides from their corresponding esters.
The synthesis involves heating the methyl ester with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine molecule displaces the methoxy group of the ester to form the more stable carbohydrazide derivative. This intermediate, 5-bromobenzofuran-2-carbohydrazide, is a crucial building block for synthesizing more complex heterocyclic structures. mdpi.com
The 5-bromobenzofuran-2-carbohydrazide synthesized in the previous step is a valuable precursor for constructing hybrid molecules containing other five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These scaffolds are of significant interest in medicinal chemistry.
1,3,4-Oxadiazole Synthesis: One common method to form a 1,3,4-oxadiazole ring from a carbohydrazide involves a two-step process. First, the carbohydrazide is reacted with an aromatic aldehyde to form an N-acylhydrazone. This intermediate is then subjected to oxidative cyclization. For instance, treatment with reagents like yellow mercuric oxide and iodine can effect the cyclization to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole derivative. princeton.edu
1,2,4-Triazole Synthesis: The synthesis of 1,2,4-triazole rings can also be initiated from the carbohydrazide. A typical route involves the reaction of the carbohydrazide with an isothiocyanate, such as phenyl isothiocyanate, to form a thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions, for example, by heating with aqueous sodium hydroxide, to afford the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. Another pathway involves reacting the carbohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide, followed by treatment with hydrazine hydrate, to form a 4-amino-1,2,4-triazole-3-thiol derivative.
Cyclization Reactions for Polycyclic Compound Formation
Cyclization reactions that build additional rings onto the benzofuran framework are a key strategy for synthesizing complex polycyclic compounds. Intramolecular reactions, in particular, can be powerful tools for this purpose. One such reaction is the intramolecular Heck reaction (IMHR), where a palladium catalyst facilitates the coupling of an aryl halide with an alkene tethered to the same molecule. mdpi.com
For a substrate like this compound, this would first require the introduction of a side chain containing an alkene. If such a derivative were synthesized (for example, via a Suzuki coupling with an alkenylboronic acid), it could theoretically undergo an intramolecular Heck reaction. This would involve the palladium catalyst inserting into the carbon-bromine bond, followed by coordination and migratory insertion of the tethered alkene, and finally β-hydride elimination to form a new ring fused to the benzofuran core. While the intramolecular Heck reaction is a well-established method for creating a variety of carbocyclic and heterocyclic ring systems, specific examples of its application starting from this compound to generate polycyclic compounds were not detailed in the available research literature. mdpi.com
Biological Activities and Pharmacological Investigations of Benzofuran 2 Carboxylate Derivatives
Antineoplastic and Cytotoxic Activities
Benzofuran-based compounds, including benzofuran-2-carboxylate derivatives, have shown considerable potential as anticancer agents. taylorandfrancis.comrsc.orgrsc.org Their mechanism of action often involves inhibiting tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis. rsc.orgtandfonline.com The inclusion of halogen atoms like bromine, chlorine, or fluorine in the benzofuran (B130515) ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds that improve binding affinity to target molecules. nih.gov
Anti-proliferative Effects in Cancer Cell Lines
A variety of benzofuran-2-carboxylate derivatives have demonstrated significant anti-proliferative effects against a range of human cancer cell lines. For instance, certain benzofuran-2-carboxamides have shown selective, concentration-dependent anti-proliferative effects on specific tumor cell lines. nih.gov One study reported that a 2-imidazolynyl substituted amide exhibited selectivity for the SK-BR-3 breast cancer cell line, while a 2-N-acetamidopyridyl substituted compound and another 2-imidazolynyl substituted amide were selectively effective against the SW620 colon cancer cell line. nih.gov
Other research has highlighted the potent anti-proliferative action of benzofuran-based carboxylic acids against human breast cancer cell lines, MCF-7 and MDA-MB-231. rsc.org Specifically, one derivative was found to be particularly effective against MDA-MB-231 cells with an IC50 value of 2.52 μM, which is comparable to the reference drug doxorubicin. rsc.org Furthermore, shikonin-benzofuran substrates have exhibited promising anti-proliferative activities against five different cancer cell lines: MDA-MB-231, HepG2, HT29, HCT116, and A549, with low cytotoxicity to non-cancer cells. nih.gov
The strategic placement of substituents on the benzofuran ring plays a crucial role in determining the cytotoxic activity. Studies on structure-activity relationships have indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, are vital for the cytotoxic effects of these compounds. nih.gov
| Compound Derivative | Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Benzofuran-based carboxylic acid (44b) | MDA-MB-231 (Breast) | 2.52 | rsc.org |
| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | rsc.orgnih.gov |
| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | 0.73 | rsc.orgnih.gov |
| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | rsc.orgnih.gov |
| 3-methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | nih.gov |
Apoptosis Induction in Malignant Cells
Beyond inhibiting proliferation, several benzofuran-2-carboxylate derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov This is a critical mechanism for effective anticancer therapies. For example, specific benzofuran-2-carboxamides have been found to induce apoptosis in tumor cells. nih.gov
Benzofuran-2-acetic methyl ester derivatives have demonstrated the ability to induce apoptosis in breast cancer cells, irrespective of their estrogen receptor status. nih.gov This pro-apoptotic activity is associated with an increase in the cleavage of poly (ADP-ribose) polymerase and a higher Bax/Bcl-2 ratio, which are key markers of apoptosis. nih.gov Furthermore, novel benzofuran-isatin conjugates have been shown to provoke apoptosis in a dose-dependent manner in SW-620 colon cancer cells. tandfonline.com These compounds significantly inhibited the expression of the anti-apoptotic protein Bcl2 and increased the level of cleaved PARP, ultimately leading to apoptosis. tandfonline.com The induction of apoptosis by these derivatives is often linked to cell cycle arrest, particularly at the G2/M phase. rsc.org
| Compound Class | Cancer Cell Line | Mechanism of Apoptosis Induction | Reference |
|---|---|---|---|
| Benzofuran-2-carboxamides | Tumor cell lines | Induction of apoptosis | nih.gov |
| Benzofuran-2-acetic methyl ester derivatives | MCF-7, T47D, MDA-MB-231 (Breast) | Increased PARP cleavage, increased Bax/Bcl-2 ratio, DNA fragmentation | nih.gov |
| Benzofuran-isatin conjugates | SW-620 (Colon) | Inhibition of Bcl2 protein expression, increased cleaved PARP level | tandfonline.com |
| Benzofuran-based carboxylic acids | MDA-MB-231 (Breast) | Cell cycle arrest at G2-M phase, increase in sub-G1 phase cell population | rsc.org |
Antimicrobial Efficacy
The benzofuran scaffold is a core component of many compounds with a wide range of biological activities, including significant antimicrobial properties. taylorandfrancis.comnih.gov Derivatives of benzofuran-2-carboxylic acid have been synthesized and evaluated for their effectiveness against various microbial pathogens. nih.gov
Antibacterial Spectrum (Gram-positive and Gram-negative)
Benzofuran derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain aza-benzofuran compounds have shown moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus. mdpi.com The structure-activity relationship studies of some derivatives revealed that the presence of electron-withdrawing groups tends to enhance antibacterial potency. nih.gov
One study highlighted that newly synthesized benzofuran ester derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Another research effort found that specific benzofuran derivatives showed potent antibacterial activity against Enterococcus faecalis. cuestionesdefisioterapia.com Furthermore, 2-salicyloylbenzofuran derivatives have been identified as effective antibacterial agents, with one compound showing potent activity against three Gram-positive bacterial strains with MIC values ranging from 0.06 to 0.12 mM. rsc.org
| Compound Derivative | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | MIC: 12.5 μg/mL | mdpi.com |
| Aza-benzofuran (Compound 1) | Escherichia coli | MIC: 25 μg/mL | mdpi.com |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | MIC: 12.5 μg/mL | mdpi.com |
| Benzofuran derivative (M5a, M5g) | Enterococcus faecalis | Potent activity at 50µg/ml | cuestionesdefisioterapia.com |
| 2-salicyloylbenzofuran derivative (Compound 51) | Gram-(+) bacterial strains | MIC: 0.06–0.12 mM | rsc.org |
Antifungal Activity
Several derivatives of benzofuran-2-carboxylic acid have been synthesized and tested for their ability to inhibit the growth of pathogenic fungi. nih.gov Research has shown that certain structural features are important for antifungal activity. For example, the conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, drastically increased its antifungal activity. nih.gov
Oxa-benzofuran compounds have demonstrated antifungal effects against Penicillium italicum and Colletotrichum musae. mdpi.com Additionally, some benzofuran derivatives have shown potent antifungal activity against a broad range of fungi, including Cryptococcus neoformans and Aspergillus fumigatus. nih.gov The mechanism of action for some of these compounds may involve the disruption of intracellular calcium concentration. nih.gov Other studies have identified benzofuran-5-ol derivatives as potent antifungal agents, with some compounds completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov
| Compound Derivative | Fungal Species | MIC Value | Reference |
|---|---|---|---|
| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 μg/mL | mdpi.com |
| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 μg/mL | mdpi.com |
| Oxa-benzofuran (Compound 5) | Colletotrichum musae | 12.5 μg/mL | mdpi.com |
| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 25 μg/mL | mdpi.com |
| Benzofuran-5-ol derivative (Compound 20, 21) | Various fungal species | 1.6-12.5 μg/mL | nih.gov |
Antitubercular Activity
Benzofuran derivatives have also emerged as a promising class of compounds in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. researchgate.net Due to the rise of multidrug-resistant strains, there is an urgent need for novel antitubercular drugs. nih.gov
In silico studies have suggested that derivatives of the benzofuran moiety could be developed into novel antituberculosis drugs. nih.gov Molecular docking studies have shown that compounds like Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate can be stabilized at the active site of NarL, a transcriptional regulatory protein essential for the survival of M. tuberculosis in anaerobic conditions. nih.gov This suggests a potential mechanism for the antitubercular activity of these compounds. Further research into benzofuran-isatin hybrids has also identified promising antimycobacterial properties with minimal cytotoxicity. researchgate.net
Anti-inflammatory Properties
Benzofuran derivatives have been identified as promising anti-inflammatory agents. taylorandfrancis.com Research indicates that their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling pathways. nih.govmdpi.com By inhibiting these pathways, these compounds can down-regulate the expression and secretion of several pro-inflammatory mediators.
Studies on various benzofuran hybrids have demonstrated significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory molecule. nih.govnih.gov For instance, a piperazine/benzofuran hybrid, compound 5d , showed an excellent inhibitory effect on NO generation in lipopolysaccharide (LPS)-stimulated RAW-264.7 cells. nih.gov Furthermore, this compound was found to significantly inhibit the phosphorylation levels of key proteins in the MAPK and NF-κB pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.govmdpi.com This action leads to a reduction in the secretion of pro-inflammatory factors like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov
Fluorinated benzofuran derivatives have also been investigated for their anti-inflammatory effects. Certain monofluorinated compounds demonstrated a direct inhibitory effect on both COX-1 and COX-2 activities, which are crucial enzymes in the synthesis of prostaglandins, key mediators of inflammation. mdpi.com
| Compound | Target/Assay | Result (IC50) | Reference |
|---|---|---|---|
| Piperazine/benzofuran hybrid 5d | Nitric Oxide (NO) Inhibition in RAW-264.7 cells | 52.23 ± 0.97 µM | nih.gov |
| Aza-benzofuran Compound 1 | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 17.3 µM | nih.gov |
| Aza-benzofuran Compound 4 | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 16.5 µM | nih.gov |
| Monofluorinated benzofuran Compound 6 | COX-1 Activity Inhibition | 5 µM | mdpi.com |
| Monofluorinated benzofuran Compound 6 | COX-2 Activity Inhibition | 13 µM | mdpi.com |
Antioxidant Potential
The antioxidant properties of benzofuran derivatives have been a subject of interest, as oxidative stress is implicated in numerous diseases. mdpi.commdpi.com These compounds can modulate oxidative stress, in some cases acting as antioxidants by preventing cellular damage from reactive oxygen species (ROS), while in other contexts, they may act as pro-oxidants, which can be beneficial in anticancer therapies. nih.gov
A study involving a specific derivative, (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone , investigated its effects on antioxidant systems in rats. The administration of this compound led to a significant decrease in the serum levels of antioxidant vitamins A, E, and C, as well as the essential antioxidant mineral selenium. nih.govresearchgate.net Conversely, the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, were found to be significantly increased. nih.govresearchgate.net These findings suggest that this particular 5-bromobenzofuran derivative induced a state of severe oxidative stress in the tested model. nih.gov
| Biomarker | Effect Observed | Implication | Reference |
|---|---|---|---|
| Vitamin A, E, C Levels | Significantly decreased | Depletion of antioxidant defenses | nih.govresearchgate.net |
| Selenium Levels | Significantly decreased | Reduction in essential antioxidant mineral | nih.govresearchgate.net |
| Malondialdehyde (MDA) Levels | Significantly increased | Increased lipid peroxidation and oxidative stress | nih.govresearchgate.net |
Enzyme Inhibition Studies
Benzofuran-2-carboxylate derivatives have been extensively studied as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases. Their rigid structure and potential for diverse substitutions make them versatile scaffolds for designing specific enzyme inhibitors.
Cytochrome P450 (CYP) enzymes are critical for drug metabolism, and their inhibition can lead to significant drug-drug interactions. nih.gov Ethyl 5-bromobenzofuran-2-carboxylate has been specifically identified as an inhibitor of CYP1A2 and CYP2C19, two key enzymes in human drug metabolism. smolecule.com This inhibitory activity suggests its potential use in pharmacological studies to modulate the pharmacokinetics of other drugs. smolecule.com
While specific potency data (e.g., IC₅₀ or Kᵢ) for Methyl 5-bromobenzofuran-2-carboxylate against these enzymes is not detailed in the available literature, research on structurally related benzofuran compounds provides insight into the scaffold's potential. For example, synthetic modifications to benzbromarone, which features a benzofuran core, have yielded highly potent CYP2C19 inhibitors. acs.org Studies have shown that features such as low acidity and hydrophobic substituents contribute to high-affinity binding to CYP2C19, with a non-ionizable dimethyl analogue of benzbromarone exhibiting a Kᵢ value of 0.033 µM. acs.org Other research has focused on developing selective inhibitors for CYP1A2, with some coumarin and flavone derivatives showing preferential inhibition. uef.fi
| Compound | Target Enzyme | Activity/Result | Reference |
|---|---|---|---|
| Ethyl 5-bromobenzofuran-2-carboxylate | CYP1A2, CYP2C19 | Identified as an inhibitor | smolecule.com |
| Dimethyl analogue of Benzbromarone | CYP2C19 | Kᵢ = 0.033 µM | acs.org |
| Benzbromarone (parent compound) | CYP2C19 | Kᵢ = 3.7 µM | acs.org |
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological and pathological processes, and their inhibition has therapeutic applications in areas such as cancer. Certain human CA isoforms, particularly hCA IX and XII, are associated with tumors. Benzofuran-based carboxylic acid derivatives, including those with a 5-bromobenzofuran tail, have been synthesized and evaluated as inhibitors of these enzymes.
These compounds have demonstrated effective and selective inhibitory action against the cancer-associated hCA IX and XII isoforms over the more ubiquitous, off-target isoforms hCA I and II. For example, a series of benzofuran derivatives featuring a benzoic acid moiety linked to a 5-bromobenzofuran tail acted as submicromolar hCA IX inhibitors, with Kᵢ values as low as 0.56 µM. This selectivity is crucial for minimizing potential side effects.
| Compound | Inhibition Constant (Kᵢ, µM) | |||
|---|---|---|---|---|
| hCA I | hCA II | hCA IX | hCA XII | |
| 5-Bromobenzofuran derivative 9d | >100 | >100 | 5.1 | 45.4 |
| 5-Bromobenzofuran derivative 9e | 50.1 | 37.5 | 0.79 | 5.1 |
| 5-Bromobenzofuran derivative 9f | >100 | 26.4 | 0.56 | 4.5 |
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. The benzofuran scaffold is recognized as a valuable pharmacophore for designing AChE inhibitors.
Novel benzofuran-based 1,2,4-triazole derivatives have been synthesized from Ethyl 5-bromobenzofuran-2-carboxylate and evaluated for their potential to inhibit AChE. Preliminary results from these studies have been promising, with several of the synthesized 5-bromobenzofuran-triazoles displaying significant efficacy against AChE. This line of research suggests that the 5-bromobenzofuran-2-carboxylate core can be effectively modified to produce potent inhibitors for potential application in neurodegenerative disease therapy.
The aspartate metabolism pathway is essential for the survival of Mycobacterium tuberculosis and is considered a promising target for the development of new anti-tubercular drugs because this pathway is absent in humans. i3l.ac.id Aspartate kinase is a critical enzyme in this pathway.
While various benzofuran derivatives have been investigated and shown to possess anti-tubercular activity, their mechanisms of action have been attributed to the inhibition of other essential enzymes, such as polyketide synthase 13, chorismate mutase, and protein tyrosine phosphatase B. nih.govnih.govnih.govnih.gov Based on a review of the current scientific literature, there are no specific studies detailing the inhibition of Aspartate Kinase from Mycobacterium tuberculosis by this compound or its closely related derivatives.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
Cyclin-Dependent Kinase 8 (CDK8) has emerged as a significant target in cancer therapy due to its role in regulating gene transcription. While no specific studies on the CDK8 inhibitory activity of this compound were identified, research on other benzofuran derivatives has shown promise. For instance, a study on novel benzofuran derivatives with osteoblast differentiation-promoting activity also investigated their effect on CDK8. One of the synthesized compounds, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, demonstrated potent inhibition of CDK8 activity. nih.gov This finding suggests that the osteoblastogenic effects of this compound may be mediated through the suppression of CDK8. nih.gov The inhibition of CDK8 by certain small molecules has been shown to improve the therapeutic efficacy of other cancer treatments, such as MEK inhibitors, in RAS-mutant neuroblastoma. nih.gov Although direct evidence is lacking for this compound, the benzofuran scaffold represents a promising starting point for the development of novel CDK8 inhibitors.
Table 1: CDK8 Inhibition by a Benzofuran Derivative
| Compound | Target | Activity |
|---|
Activity Against Other Biological Targets and Pathologies
The versatile structure of the benzofuran nucleus has led to its exploration in a wide range of therapeutic areas.
The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Benzofuran derivatives have been investigated for their potential to address various pathological aspects of AD. While no studies have specifically evaluated this compound in this context, related compounds have shown promising results.
Research has focused on the synthesis of 2-arylbenzofuran derivatives as potential anti-Alzheimer's agents. semanticscholar.org These compounds have demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, which is depleted in AD patients. semanticscholar.org Furthermore, some 2-arylbenzofuran compounds have shown inhibitory activity against β-secretase, an enzyme involved in the production of amyloid-β plaques. semanticscholar.org
A study on benzofuranyl-2-imidazoles, derived from 5-bromobenzofuran-2-carboxylic acid, identified them as ligands for the imidazoline I2 receptor, a potential target for AD therapy. ub.edu One of these compounds, known as LSL60101 (garsevil), has shown neuroprotective properties. ub.edu Additionally, novel benzofuran-based compounds have been discovered with both neuroprotective and immunomodulatory properties, capable of switching microglia from a pro-inflammatory to a neuroprotective phenotype. nih.gov Another study highlighted a benzofuran-containing selenium compound that demonstrated neuroprotective effects in a mouse model of Alzheimer's disease by modulating key neurochemical, oxidative, and neuroinflammatory pathways. nih.gov
Table 2: Investigated Anti-Alzheimer's Activities of Benzofuran Derivatives
| Compound Class | Target/Activity |
|---|---|
| 2-Arylbenzofuran derivatives | Dual Cholinesterase and β-secretase inhibition |
| Benzofuranyl-2-imidazoles | Imidazoline I2 receptor ligands, Neuroprotection |
| Novel Benzofuran-based compounds | Neuroprotection, Immunomodulation (microglia) |
The search for novel antiretroviral agents has led to the investigation of various heterocyclic compounds, including benzofuran derivatives. While specific anti-HIV studies on this compound are not available, the broader class of benzofurans has been explored.
Research into 3-benzoylbenzofurans and their pyrazole derivatives has revealed potential anti-HIV activity. nih.gov Some of these compounds demonstrated inhibition of the early stages of HIV infection. nih.gov The synthesis of 5'-O-fatty acyl ester derivatives of 3'-fluoro-2',3'-dideoxythymidine (FLT), a known anti-HIV nucleoside analog, has also been explored to enhance its therapeutic profile as a potential microbicide. mdpi.com Furthermore, stilbene-related heterocyclic compounds, which can share structural similarities with certain benzofuran derivatives, have been investigated for their ability to interfere with viral transcription, a crucial step in the HIV life cycle. researchgate.net
Malaria remains a significant global health challenge, and the development of new antimalarial agents is a priority. Benzofuran-containing compounds have shown promise in this area. Although no specific antimalarial data exists for this compound, related structures have been found to be active against the malaria parasite, Plasmodium falciparum.
A study on enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines identified them as potent antimalarials in vitro. nih.gov The research indicated that the benzofuran-2-yl amide portion of the molecule was crucial for its efficacy against P. falciparum. nih.gov Another study on halogenated analogues of thiaplakortone A, a marine natural product with antimalarial properties, found that a mono-brominated derivative displayed the best antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov
Table 3: Antimalarial Activity of a Benzofuran Derivative
| Compound Class | Target Organism | Activity |
|---|
Osteoporosis is a condition characterized by an imbalance in bone remodeling, leading to an increased risk of fractures. Promoting the differentiation of osteoblasts, the cells responsible for bone formation, is a key therapeutic strategy. While there is no direct research on the effect of this compound on osteoblast differentiation, a study on novel benzofuran derivatives has demonstrated significant potential in this area.
This research identified 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide as a compound that exhibited potent activity in promoting osteoblast differentiation. nih.govjst.go.jp The study suggested that this osteogenic activity is mediated by the suppression of CDK8. nih.gov Further investigations have shown that certain compounds can accelerate osteoblast differentiation by activating both the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways. nih.gov Additionally, some nutraceuticals have been found to synergistically promote osteogenesis in cultured osteoblasts. mdpi.com These findings highlight the potential of the benzofuran scaffold in the development of new treatments for bone-related disorders.
Table 4: Osteoblast Differentiation Promotion by a Benzofuran Derivative
| Compound | Activity |
|---|
Structure Activity Relationship Sar of Methyl 5 Bromobenzofuran 2 Carboxylate and Analogues
Influence of the Ester Group at C-2 on Biological Activity
The substituent at the C-2 position of the benzofuran (B130515) ring plays a pivotal role in determining the biological activity of its derivatives. Preliminary SAR studies have identified the ester group at this position as a key site for the cytotoxic activity of these compounds. nih.gov Modifications at the C-2 position, such as the introduction of an ester or a heterocyclic ring, have been found to be crucial for the cytotoxic potential of benzofuran derivatives. nih.gov These alterations are significant in modulating the selectivity of the compounds towards cancer cells, which is a critical aspect in the development of anticancer agents to minimize damage to normal cells. nih.gov
The versatility of the benzofuran scaffold allows for various synthetic modifications, and the C-2 position is a common site for such alterations to explore new therapeutic agents. researchgate.net The introduction of different substituents at this position can lead to a diverse range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.gov
| C-2 Substituent | Observed Biological Activity |
| Ester Group | Key for cytotoxic activity |
| Heterocyclic Rings | Crucial for cytotoxic activity |
| Benzyl Sulfoxide/Sulfone | Selective SIRT2 inhibitory activity |
| Aryl Groups | Good biological activities (anticancer, anti-inflammatory, etc.) |
Impact of Halogen Substitution (e.g., Bromine at C-5) on Bioactivity
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been consistently shown to significantly enhance the anticancer activities of these compounds. nih.gov This increased activity is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a molecule, thereby improving binding affinity. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov
Specifically, the substitution of a halogen on the N-phenyl ring of benzofuran derivatives is considered beneficial due to the hydrophobic and electron-donating nature of halogens, which enhances the cytotoxic properties of benzofuran. nih.gov Several studies have underscored the influence of the halogen atom's position on cytotoxic activity, with maximum activities often recorded when a halogen atom is placed at the para position of the N-phenyl ring. nih.gov For instance, a series of 5-chlorobenzofuran-2-carboxamides were developed as apoptotic anticancer derivatives. nih.gov
The presence of two bromo substituents on both the C-5 position of the benzofuran ring and the C-4 position of a phenyl ring resulted in excellent antibacterial activity against various bacterial strains. nih.gov This highlights the synergistic effect of multiple halogen substitutions in enhancing the bioactivity of benzofuran derivatives.
| Halogen and Position | Effect on Bioactivity |
| Bromine, Chlorine, or Fluorine on Benzofuran Ring | Significant increase in anticancer activities |
| Halogen on N-phenyl ring (para position) | Enhanced cytotoxic properties |
| Two Bromo Substituents (C-5 of benzofuran and C-4 of phenyl ring) | Excellent antibacterial activity |
Effects of Other Substituents on the Benzofuran Ring (e.g., hydroxyl, amino, methyl, aryl groups)
The biological activity of benzofuran derivatives is also significantly influenced by the presence of other substituents on the benzofuran ring, such as hydroxyl, amino, methyl, and aryl groups. nih.gov
The introduction of a hydroxyl group at the C-6 position of the benzofuran ring has been found to be essential for antibacterial activity. nih.gov Compounds with a hydroxyl group at C-6 exhibited excellent antibacterial activities, while blocking this group resulted in a loss of activity. nih.gov Similarly, hydroxyl substituents at the C-3 and C-4 positions have been associated with good antibacterial activities. nih.gov
The presence of a methyl group can also modulate activity. For example, a compound with a methyl group at the C-3 position and a methoxy group at the C-6 position showed greater potency than its unsubstituted or C-7 methoxy counterparts. mdpi.com
Aryl substituents at various positions of the benzofuran ring have been shown to impart a wide range of biological activities. For instance, 2-arylbenzofurans have demonstrated anticancer, anti-inflammatory, anti-oxidative, and antibacterial properties. nih.gov The nature of the aryl group itself is also important; for example, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position showed good antibacterial activity. nih.gov
| Substituent and Position | Effect on Bioactivity |
| Hydroxyl at C-6 | Essential for antibacterial activity |
| Hydroxyl at C-3 and C-4 | Good antibacterial activities |
| Methyl at C-3 (with Methoxy at C-6) | Increased potency |
| Aryl at C-2 | Anticancer, anti-inflammatory, anti-oxidative, antibacterial activities |
Importance of Heterocyclic Substitutions (e.g., Triazole, Oxadiazole) on Cytotoxicity and Enzyme Inhibition
Recent studies have focused on hybrid benzofuran derivatives where heterocyclic rings like triazole, oxadiazole, piperazine, and imidazole are substituted onto the benzofuran core. nih.gov These hybrid molecules have emerged as potent cytotoxic agents, leveraging the synergistic effects of both the benzofuran and the heterocyclic moiety to develop powerful anticancer drugs. nih.gov The introduction of a heterocyclic substituent at the C-2 position, in particular, has been noted to have a considerable effect on cytotoxicity. nih.gov
Benzofuran derivatives containing a 1,3,4-oxadiazole moiety have been investigated as potential inhibitors of M. tuberculosis polyketide synthase 13. acs.org Similarly, benzofuran-1,2,3-triazole hybrids are being explored as potential inhibitors for various biological targets. nih.gov The incorporation of these heterocyclic systems can lead to compounds with significant biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.net For example, some benzofuran derivatives with isoxazole moieties have shown promising cytotoxic activity. researchgate.net
| Heterocyclic Substituent | Observed Biological Activity |
| Triazole | Potent cytotoxic agent, potential enzyme inhibition |
| Oxadiazole | Potent cytotoxic agent, potential enzyme inhibition |
| Piperazine | Potent cytotoxic agent, anti-inflammatory activity |
| Imidazole | Potent cytotoxic agent |
| Isoxazole | Promising cytotoxic activity |
Pharmacophore Identification and Lead Compound Optimization
Pharmacophore modeling is a computational technique used in drug discovery to identify the essential structural features of a molecule required for its biological activity. nih.govyoutube.com This approach is crucial for the rational design and optimization of lead compounds. youtube.com For benzofuran derivatives, identifying the key pharmacophoric features allows for the targeted synthesis of new analogues with improved potency and selectivity. nih.gov
The process of lead optimization involves modifying the structure of a promising lead compound to enhance its desired properties while minimizing undesirable ones. nih.gov For benzofuran-based compounds, this could involve altering the substituents on the benzofuran ring or the attached side chains. Understanding the SAR of a series of compounds is fundamental to this process. youtube.com
For instance, a pharmacophore model for a series of benzofuran derivatives might identify a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region as essential for binding to a biological target. youtube.com This information can then be used to guide the synthesis of new compounds that better fit this model, potentially leading to more potent drugs. nih.govyoutube.com Molecular docking studies can further be used to predict the binding modes of these new compounds and refine the lead optimization process. nih.gov
| Pharmacophore Feature | Role in Biological Activity |
| Hydrogen Bond Donor/Acceptor | Forms key interactions with the biological target |
| Hydrophobic/Lipophilic Group | Occupies hydrophobic pockets in the binding site |
| Aromatic Ring | Can participate in π-π stacking interactions |
Molecular Mechanisms of Action of Methyl 5 Bromobenzofuran 2 Carboxylate Derivatives
Interaction with Specific Biological Targets (Receptors, Enzymes)
Derivatives of the benzofuran (B130515) scaffold have been shown to interact with various biological targets, including enzymes and receptors, which are crucial in different physiological and pathological processes.
One notable target for benzofuran derivatives is the Rho-associated protein kinase (ROCK) . A study identified a benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1, 3, 4-thiadiazol-2-yl) acetamide (MBPTA), as a novel ROCK inhibitor. This compound demonstrated significant protective effects against 1-methyl-4-phenylpyridinium ion (MPP+)-induced damage in neuroblastoma cells, a model often used to study Parkinson's disease. researchgate.net The inhibition of ROCK by this benzofuran derivative suggests a potential neuroprotective role.
Furthermore, certain benzofuran derivatives have been investigated for their ability to inhibit enzymes involved in steroid biosynthesis. A study on a series of 1-(benzofuran-2-ylmethyl)imidazoles showed that these compounds could inhibit aromatase (P450Arom) and 17α-hydroxylase/17,20-lyase (P450 17) . These enzymes are key to the production of estrogens and androgens, respectively. The study found that these benzofuran derivatives were 3 to 7-fold more potent than aminoglutethimide, a known aromatase inhibitor. nih.gov
The following table summarizes the interaction of select benzofuran derivatives with their biological targets:
| Derivative Class | Specific Compound Example | Biological Target | Observed Effect |
| Benzofuran acetamide | 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1, 3, 4-thiadiazol-2-yl) acetamide (MBPTA) | Rho-associated protein kinase (ROCK) | Inhibition, neuroprotective effects researchgate.net |
| 1-(benzofuran-2-ylmethyl)imidazoles | Not specified | Aromatase (P450Arom), 17α-hydroxylase/17,20-lyase (P450 17) | Inhibition, higher potency than aminoglutethimide nih.gov |
Cellular Pathways Affected (e.g., Apoptosis, ROS Generation)
The interaction of benzofuran derivatives with biological targets can trigger downstream effects on various cellular pathways, including those involved in programmed cell death (apoptosis) and the production of reactive oxygen species (ROS).
Several studies have highlighted the pro-apoptotic and ROS-generating capabilities of benzofuran derivatives in cancer cells. For instance, a novel benzofuran derivative, BL-038, was found to induce apoptosis in human chondrosarcoma cells. mdpi.com This process was mediated by the generation of ROS, leading to mitochondrial dysfunction. The treatment with BL-038 resulted in an accumulation of intracellular ROS. mdpi.com
Another study on a synthetic (5-bromobenzofuran-2-yl) derivative, specifically (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, demonstrated its capacity to induce severe stress and increase the amount of free radicals in rats. nih.gov This was evidenced by a significant increase in serum malondialdehyde levels, a marker of oxidative stress, and a decrease in the levels of antioxidant vitamins A, C, and E. nih.gov
The activation of apoptotic pathways by benzofuran derivatives often involves the mitochondria. In the case of BL-038, its pro-apoptotic effect was linked to the intrinsic mitochondria-mediated apoptotic pathway. This involves the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. mdpi.com
The table below outlines the effects of specific benzofuran derivatives on cellular pathways:
| Derivative | Cell Line/Model | Cellular Pathway Affected | Key Findings |
| BL-038 | Human chondrosarcoma cells | Apoptosis, ROS Generation, Mitochondrial Dysfunction | Induced apoptosis through ROS-mediated mitochondrial pathway. mdpi.com |
| (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone | Rats | Oxidative Stress (Free Radical Generation) | Increased serum malondialdehyde and decreased antioxidant vitamins. nih.gov |
| 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1, 3, 4-thiadiazol-2-yl) acetamide (MBPTA) | SH-SY5Y neuroblastoma cells | Oxidative Stress | Protected against MPP+-induced ROS/NO generation. researchgate.net |
Modulation of Drug Metabolism via Enzyme Inhibition
The potential for benzofuran derivatives to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is an important aspect of their molecular mechanism. Inhibition of these enzymes can lead to significant drug-drug interactions.
As mentioned earlier, certain 1-(benzofuran-2-ylmethyl)imidazole derivatives have been shown to inhibit cytochrome P450 enzymes involved in steroidogenesis, namely P450Arom and P450 17. nih.gov This indicates that the benzofuran scaffold can be a basis for designing inhibitors of specific CYP isoforms.
Mechanism-based inhibition, also known as suicide inhibition, is a type of irreversible enzyme inhibition where the enzyme converts a substrate into a reactive intermediate that then covalently binds to the enzyme, inactivating it. nih.gov This is a critical consideration in drug development, as it can lead to long-lasting inhibition of drug metabolism. While direct evidence for Methyl 5-bromobenzofuran-2-carboxylate is lacking, the general propensity of heterocyclic compounds to undergo metabolism by CYPs to reactive intermediates suggests that this is a potential mechanism for benzofuran derivatives.
The table below summarizes the known enzyme inhibitory activities of some benzofuran derivatives related to drug metabolism:
| Derivative Class | Enzyme Inhibited | Type of Inhibition | Significance |
| 1-(benzofuran-2-ylmethyl)imidazoles | Aromatase (P450Arom), 17α-hydroxylase/17,20-lyase (P450 17) | Not specified | Potential for altering steroid hormone levels. nih.gov |
It is important to note that the specific effects of this compound on these biological targets and pathways have not been explicitly detailed in the reviewed literature. The information presented is based on studies of structurally related benzofuran derivatives and provides a foundation for understanding the potential molecular mechanisms of this particular compound.
Future Research Directions and Therapeutic Prospects
Design and Synthesis of Novel Benzofuran-2-carboxylate Analogues with Enhanced Potency and Selectivity
The future design of novel benzofuran-2-carboxylate analogues will concentrate on strategic structural modifications to optimize therapeutic efficacy and selectivity. The presence of the bromine atom at the C5 position and the methyl ester at the C2 position on the Methyl 5-bromobenzofuran-2-carboxylate scaffold provides reactive sites for extensive chemical derivatization.
Key synthetic strategies are expected to include:
Palladium-Catalyzed Cross-Coupling Reactions: The bromo group is an excellent handle for reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents. This approach is highly modular and enables the creation of diverse chemical libraries for screening. nih.gov
Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules by combining the benzofuran (B130515) core with other pharmacologically active moieties such as triazoles, piperazines, imidazoles, or coumarins. nih.govnih.gov This strategy aims to develop synergistic compounds with dual-action mechanisms or improved target specificity.
Functional Group Interconversion: The methyl ester at the C2 position can be readily converted into other functional groups like amides, hydrazides, or carboxylic acids, which can significantly influence the compound's biological activity and pharmacokinetic properties. For instance, the synthesis of benzofuran-2-carboxamides has been explored for generating structurally diverse collections for small molecule screening campaigns. nih.gov
These synthetic endeavors will be guided by structure-activity relationship (SAR) studies to identify the key structural features necessary for potent and selective biological activity. The goal is to fine-tune the molecule to maximize interactions with its biological target while minimizing off-target effects.
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling (Pre-clinical Focus)
For any novel benzofuran-2-carboxylate analogue to advance as a potential drug candidate, a thorough preclinical evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. researchgate.net These studies are critical for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its mechanism of action and relationship between concentration and effect. researchgate.net
Future preclinical research will need to focus on:
ADME Studies: In vitro and in vivo assays will be necessary to determine key parameters such as metabolic stability, plasma protein binding, and cell permeability. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used in the early stages to filter out candidates with unfavorable properties. researchgate.net
Pharmacodynamic Models: Establishing the relationship between drug concentration at the target site and the observed pharmacological effect is crucial. researchgate.net This involves identifying the molecular target and quantifying the drug's potency (e.g., IC₅₀ or EC₅₀ values). For example, studies on other benzofuran derivatives have determined their inhibitory concentrations against specific enzymes or cancer cell lines. nih.govnih.gov
Bioavailability and Drug Delivery: For analogues showing promise, formulation studies may be required to improve oral bioavailability and ensure effective delivery to the target tissue.
These comprehensive PK/PD profiles will be instrumental in selecting the most promising candidates for further development and for predicting their likely behavior in clinical settings. researchgate.net
Exploration of New Therapeutic Applications for Benzofuran Derivatives
The benzofuran scaffold is associated with a broad spectrum of biological activities, making it a privileged structure in medicinal chemistry. rsc.orgphytojournal.com While research has established its potential in several areas, future investigations will aim to uncover novel therapeutic applications for derivatives of this compound.
Current and emerging therapeutic areas for benzofuran derivatives include:
Anticancer Agents: Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including those of the breast, liver, cervix, and prostate. nih.govnih.gov Some compounds act as inhibitors of crucial cellular targets like protein kinases (e.g., PI3K, VEGFR-2) or enzymes involved in epigenetic regulation (e.g., LSD1). researchgate.netnih.gov
Antimicrobial Agents: The rise of drug-resistant pathogens necessitates the development of new antimicrobial drugs. Benzofuran derivatives have shown promising activity against a range of bacteria (including Mycobacterium tuberculosis), fungi, and parasites. rsc.orgnih.gov
Antiviral Agents: Certain benzofuran compounds have been identified as having antiviral properties, for instance, against the hepatitis C virus. rsc.orgrsc.org
Anti-inflammatory and Analgesic Agents: Studies have also pointed to the anti-inflammatory and analgesic potential of some benzofuran derivatives. phytojournal.comnih.gov
Neurodegenerative Diseases: Recently, benzofuran analogues have been investigated for their ability to inhibit amyloid aggregation, suggesting a potential role in treating conditions like Alzheimer's disease. rsc.org
The table below summarizes the diverse therapeutic potential of the benzofuran scaffold, providing a roadmap for exploring the applications of novel analogues derived from this compound.
| Therapeutic Area | Target/Mechanism of Action | Research Findings |
| Oncology | PI3K/VEGFR-2 Inhibition, LSD1 Inhibition, Apoptosis Induction | Potent inhibitory activity against HePG2, MCF-7, HeLa, and PC3 cancer cell lines. nih.govnih.govresearchgate.net |
| Infectious Diseases | DNA Gyrase B Inhibition (M. tuberculosis), General Antibacterial/Antifungal | Activity against various bacteria, fungi, viruses, and parasites. rsc.orgnih.gov |
| Inflammation | Anti-inflammatory pathways | Demonstrated anti-inflammatory and analgesic properties in preclinical models. phytojournal.comnih.gov |
| Neurology | Anti-amyloid aggregation | Potential for developing treatments for Alzheimer's disease. rsc.org |
| Cardiovascular | Vasodilation, Antiarrhythmic | Some derivatives are used clinically as antiarrhythmic drugs (e.g., Amiodarone). nih.gov |
Advanced Computational and Mechanistic Studies for Rational Drug Design
Rational drug design, aided by advanced computational tools, is becoming indispensable for accelerating the discovery and optimization of new therapeutic agents. researchgate.net For the benzofuran scaffold, these in silico methods can provide deep insights into the molecular mechanisms of action and guide the synthesis of more effective and safer drug candidates.
Future research will increasingly rely on:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. It can be used to screen virtual libraries of benzofuran-2-carboxylate analogues against specific protein targets (e.g., kinases, enzymes) to identify promising hits before their synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like CoMFA and CoMSIA, develop models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models can predict the potency of newly designed molecules and provide visual maps highlighting which structural regions are important for activity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more accurate assessment of binding stability and the interactions governing molecular recognition.
ADMET Prediction: In silico tools are widely used to predict the pharmacokinetic and toxicity profiles of drug candidates at an early stage, helping to prioritize compounds with better drug-like properties. researchgate.net
By integrating these computational approaches with traditional synthetic and biological methods, researchers can adopt a more rational and efficient strategy for designing novel benzofuran-based therapeutics, ultimately reducing the time and cost associated with drug development.
Q & A
Q. What are common synthetic routes to prepare methyl 5-bromobenzofuran-2-carboxylate and its derivatives?
this compound is typically synthesized via esterification or Suzuki-Miyaura cross-coupling. For example, ethyl 5-bromobenzofuran-2-carboxylate can be hydrolyzed to the carboxylic acid and then re-esterified with methanol. Derivatives like 5-bromobenzofuran-2-carbohydrazide are synthesized by refluxing the ester with hydrazine hydrate in methanol for 8 hours, followed by recrystallization . X-ray crystallography and NMR are standard for structural confirmation .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The compound acts as a bromide substrate in Pd-catalyzed couplings. A typical protocol involves reacting it with arylboronic acids (1.2 equiv), Cs₂CO₃ (2 equiv), and a Pd(II)-quinoline complex (0.1 mol%) in toluene under microwave irradiation (150°C, 200 W, 23 min). Yields exceed 90% for products like methyl 5-phenylbenzofuran-2-carboxylate .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ ~7.70 ppm for aromatic protons adjacent to bromine) .
- X-ray crystallography : Resolves bond lengths and dihedral angles in the benzofuran core .
- Melting point analysis : Matches literature values (e.g., 62–65°C for the methyl ester) .
Advanced Research Questions
Q. How does catalyst loading impact the efficiency of Suzuki-Miyaura reactions with this compound?
Optimizing Pd(II)-complex concentration is critical. At 0.1 mol%, yields reach 96%, while reducing to 0.5 mol% drops efficiency by ~10%. Excess catalyst (>1 mol%) does not improve yields, suggesting a balance between active Pd species and substrate availability. TON (turnover number) values up to 1,000 highlight the catalyst’s robustness .
Q. What solvent and base combinations maximize coupling reaction yields?
- Solvents : Toluene outperforms DMF, dioxane, and acetonitrile due to better microwave absorption and compatibility with Pd catalysts.
- Bases : Cs₂CO₃ > K₂CO₃ > KOH in non-aqueous media, as Cs⁺ enhances boronic acid activation. In aqueous conditions (e.g., water/TBAB), KOH achieves 95% yield for related bromoarenes .
Q. How can researchers resolve contradictions in yield data across different reaction conditions?
Discrepancies often arise from microwave power, heating uniformity, or boronic acid purity. For example, phenylboronic acid with electron-withdrawing groups (e.g., 4-Cl) requires longer irradiation (25 min) but achieves comparable yields (96%). Systematic screening using DOE (design of experiments) and real-time TLC monitoring mitigates variability .
Q. What strategies are used to design bioactivity studies for benzofuran derivatives?
- Functionalization : Introduce pharmacophores (e.g., hydrazide, aryl groups) via cross-coupling or nucleophilic substitution.
- Assays : Test antifungal activity (e.g., against Candida albicans) or antitumor potency (e.g., via MTT assays on cancer cell lines). Methyl 5-arylbenzofuran-2-carboxylates inhibit MMP-13, a target in osteoarthritis .
Q. Can the Pd(II)-quinoline catalyst be recycled, and what are its TON/TOF limits?
The catalyst is not typically recycled due to ligand degradation under microwave conditions. However, TON values of 1,000 and TOF >40,000 h⁻¹ indicate exceptional single-use efficiency. Ligand stabilization via electron-donating groups (e.g., methoxy) may improve recyclability .
Methodological Tables
Table 1. Effect of Pd Catalyst Loading on Suzuki Coupling Yield
| Pd(II)-Complex (mol%) | Isolated Yield (%) | Reaction Time (min) |
|---|---|---|
| 0.1 | 96 | 23 |
| 0.5 | 85 | 30 |
| 1.0 | 95 | 23 |
| Data adapted from . |
Table 2. Solvent and Base Screening for Cross-Coupling
| Solvent | Base | Yield (%) |
|---|---|---|
| Toluene | Cs₂CO₃ | 96 |
| DMF | Cs₂CO₃ | 72 |
| Water | KOH | 95* |
| For 4-bromoacetophenone . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
